molecular formula C10H10FNO2 B1488934 1-(4-Fluorobenzoyl)azetidin-3-ol CAS No. 1342734-67-1

1-(4-Fluorobenzoyl)azetidin-3-ol

Cat. No.: B1488934
CAS No.: 1342734-67-1
M. Wt: 195.19 g/mol
InChI Key: MDGXHLPIFJWGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)azetidin-3-ol is a chemical compound that belongs to the class of fluorinated benzoyl derivatives It is characterized by the presence of a fluorine atom on the benzene ring and an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzoyl)azetidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with azetidin-3-ol under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzoyl)azetidin-3-ol has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its fluorinated structure makes it useful in the design of fluorinated drugs and materials.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of fluorinated compounds with biological targets.

  • Industry: Its unique properties make it suitable for use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzoyl)azetidin-3-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target. The azetidine ring can participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.

Comparison with Similar Compounds

  • 1-(3-Fluorobenzoyl)azetidin-3-ol

  • 1-(2-Fluorobenzoyl)azetidin-3-ol

  • 1-(4-Chlorobenzoyl)azetidin-3-ol

  • 1-(4-Bromobenzoyl)azetidin-3-ol

Properties

IUPAC Name

(4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGXHLPIFJWGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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